2-(m-Tolyl)thiazole

Description

Chemical Identity and IUPAC Nomenclature

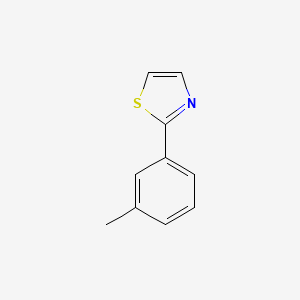

This compound, systematically designated as 2-(3-methylphenyl)-1,3-thiazole according to International Union of Pure and Applied Chemistry nomenclature standards, represents a substituted thiazole derivative characterized by specific structural and electronic properties. The compound is identified by Chemical Abstracts Service registry number 42156-13-8 and possesses the molecular formula C₁₀H₉NS with a corresponding molecular weight of 175.25 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC1=CC(C2=NC=CS2)=CC=C1, which delineates the connectivity pattern between the thiazole ring and the meta-methylated phenyl substituent.

The molecular architecture of this compound encompasses a five-membered heterocyclic thiazole ring system containing both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively, with the meta-tolyl group attached at the 2-position of the thiazole core. This specific substitution pattern results in a molecular geometry where the phenyl ring adopts a planar configuration relative to the thiazole moiety, facilitating extended conjugation and influencing the compound's electronic properties. The meta-positioning of the methyl group on the phenyl ring creates a unique electronic distribution that differs substantially from the corresponding ortho and para isomers, affecting both the compound's reactivity profile and its potential applications in synthetic chemistry.

The three-dimensional molecular structure exhibits characteristic bond angles and distances consistent with aromatic heterocyclic systems, where the thiazole ring maintains planarity while the attached phenyl group can rotate around the carbon-carbon single bond connecting the two ring systems. This conformational flexibility contributes to the compound's ability to adopt various orientations in different chemical environments, which has implications for its behavior in crystalline states and in solution phases. The Electronic Data Processing chemical classification assigns this compound to the category of substituted thiazoles with aromatic character, reflecting its fundamental chemical nature and potential reactivity patterns.

Historical Development of Thiazole Derivatives in Heterocyclic Chemistry

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and subsequent researchers who established the fundamental synthetic methodologies that continue to define this field of heterocyclic chemistry. Thiazole compounds were first systematically described by Hantzsch and Weber in 1887, with structural confirmation provided by Prop in 1889, marking the beginning of comprehensive investigations into this important class of heterocyclic compounds. The initial synthetic approaches developed during this period laid the groundwork for modern thiazole chemistry, particularly through the development of what became known as the Hantzsch thiazole synthesis, which involves the condensation of alpha-halogenated carbonyl compounds with thiourea or related sulfur-containing nucleophiles.

The evolution of thiazole synthetic methodology underwent significant advancement through the twentieth century, with researchers developing increasingly sophisticated approaches to construct thiazole rings with precise substitution patterns. The fundamental Hantzsch synthesis mechanism, involving the reaction of alpha-haloketones with thioamides under acidic conditions, provided a versatile platform for generating diverse thiazole derivatives, including compounds like this compound. Under acidic conditions, these reactions can produce complex mixtures of regioisomers, including both 2-substituted aminothiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, with the product distribution influenced by reaction conditions and starting material structures.

The development of alternative synthetic strategies complemented the classical Hantzsch approach, including the Cook-Heilbron thiazole synthesis discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy. This methodology enabled the formation of 5-aminothiazoles through reactions of alpha-aminonitriles with carbon disulfide and related compounds, expanding the accessible chemical space within thiazole chemistry. The mechanistic understanding of these transformations revealed the importance of nucleophilic attack patterns and cyclization processes in determining the final heterocyclic products, providing insights that continue to inform contemporary synthetic approaches.

Modern developments in thiazole chemistry have built upon these historical foundations to create increasingly efficient and selective synthetic methods. Contemporary research has demonstrated that thiazole derivatives exhibit remarkable structural diversity and functional versatility, with applications spanning medicinal chemistry, materials science, and industrial processes. The historical progression from basic synthetic methodologies to sophisticated applications reflects the maturation of thiazole chemistry as a central component of heterocyclic research, with compounds like this compound representing specific examples of how positional substitution can be precisely controlled to achieve desired molecular properties.

| Historical Period | Key Development | Researchers | Significance |

|---|---|---|---|

| 1887 | First thiazole description | Hantzsch and Weber | Established fundamental structure |

| 1889 | Structural confirmation | Prop | Validated molecular architecture |

| Early 1900s | Hantzsch synthesis development | Various researchers | Created versatile synthetic method |

| 1947 | Cook-Heilbron synthesis | Cook, Heilbron, Levy | Expanded synthetic accessibility |

| Modern era | Advanced methodologies | Contemporary researchers | Enhanced selectivity and efficiency |

Positional Isomerism: Comparative Analysis of o-/m-/p-Tolyl Substituent Effects

The comparative analysis of positional isomers within the tolylthiazole series reveals significant differences in molecular properties and chemical behavior that arise from the specific positioning of the methyl substituent on the phenyl ring. The three primary isomers—2-(ortho-tolyl)thiazole, 2-(meta-tolyl)thiazole, and 2-(para-tolyl)thiazole—share identical molecular formulas and molecular weights but exhibit distinct electronic distributions and steric arrangements that influence their respective chemical properties and reactivity patterns. These positional variations exemplify fundamental principles of organic chemistry regarding how substitution patterns affect molecular behavior and provide insights into structure-activity relationships within heterocyclic systems.

2-(ortho-Tolyl)thiazole, bearing Chemical Abstracts Service number 39187-97-8, exhibits unique characteristics attributed to the proximity of the methyl group to the thiazole attachment point. This ortho positioning creates steric interactions between the methyl substituent and the thiazole ring system, potentially influencing the planarity of the molecule and affecting the degree of electronic conjugation between the phenyl and thiazole components. The steric hindrance introduced by the ortho-methyl group can also impact the compound's ability to participate in certain chemical reactions and may influence its crystallization behavior and intermolecular interactions in solid-state arrangements.

The meta-positioned isomer, 2-(meta-tolyl)thiazole (Chemical Abstracts Service number 42156-13-8), represents an intermediate case where the methyl substituent is positioned at a moderate distance from the thiazole attachment site. This positioning minimizes direct steric interactions while maintaining electronic influence through inductive and resonance effects transmitted through the aromatic ring system. The meta configuration allows for relatively unhindered rotation around the carbon-carbon bond connecting the phenyl and thiazole rings, providing conformational flexibility that can be advantageous in various chemical environments and applications.

2-(para-Tolyl)thiazole, designated by Chemical Abstracts Service number 27088-83-1, exhibits the most symmetric electronic distribution among the three isomers due to the para positioning of the methyl group. This configuration maximizes the electronic communication between the methyl substituent and the thiazole ring through the aromatic system while minimizing steric interference. The para arrangement often results in enhanced planarity and extended conjugation, which can influence the compound's optical properties and electronic characteristics compared to its positional isomers.

| Isomer | Chemical Abstracts Service Number | Steric Effects | Electronic Distribution | Molecular Planarity |

|---|---|---|---|---|

| 2-(ortho-Tolyl)thiazole | 39187-97-8 | High steric hindrance | Localized | Potentially reduced |

| 2-(meta-Tolyl)thiazole | 42156-13-8 | Minimal steric effects | Intermediate | Maintained |

| 2-(para-Tolyl)thiazole | 27088-83-1 | No steric hindrance | Extended conjugation | Enhanced |

The electronic effects of methyl group positioning manifest through differential inductive and resonance contributions to the overall molecular electronic structure. In the ortho isomer, the proximity of the methyl group creates localized electronic perturbations that may disrupt optimal orbital overlap between the phenyl and thiazole systems. The meta configuration provides a balanced electronic influence where the methyl group can exert its electron-donating effects without creating significant steric complications. The para arrangement enables maximum electronic delocalization, potentially enhancing the aromatic character of the entire molecular system and influencing properties such as chemical reactivity and spectroscopic behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYLXRHPOSSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598911 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42156-13-8 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Component Reaction Under Catalyst-Free Conditions

Reaction Design and Substrate Scope

A novel three-component strategy enables the synthesis of 2-arylthiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. For 2-(m-Tolyl)thiazole, the reaction involves:

- m-Toluidine (aromatic amine),

- Benzylamine (aliphatic amine),

- Elemental sulfur (S₈).

The reaction proceeds in dimethyl sulfoxide (DMSO) at 140°C for 22 hours, achieving dual C–S and C–N bond formation through oxidative cyclization. DMSO acts as both solvent and oxidant, facilitating imine intermediate formation and subsequent sulfur incorporation.

Table 1: Optimization of Three-Component Reaction Parameters

| Substrate (Amine) | Aliphatic Amine | S₈ (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| m-Toluidine | Benzylamine | 3 | DMSO | 140 | 85 |

| m-Toluidine | Cyclohexylamine | 3 | DMSO | 140 | 72 |

Key advantages include operational simplicity and avoidance of transition-metal catalysts. However, elevated temperatures and prolonged reaction times limit scalability.

Hantzsch Thiazole Synthesis

Classical Approach and Modifications

The Hantzsch method, a cornerstone in thiazole chemistry, involves condensation of α-haloketones with thioamides. For this compound:

- m-Toluic acid is converted to m-toluoyl chloride via treatment with thionyl chloride.

- Reaction with thioacetamide in ethanol yields the thioamide intermediate.

- Cyclization with α-bromoacetophenone under reflux conditions forms the thiazole ring.

Table 2: Hantzsch Synthesis Optimization

| Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Bromoacetophenone | Ethanol | 80 | 12 | 68 |

| α-Chloroacetophenone | DMF | 100 | 18 | 54 |

This method offers predictability but requires stoichiometric halogenated reagents, raising environmental concerns.

Cyclocondensation of 2-Aminothiophenol with m-Tolualdehyde

Oxidative Cyclization Pathway

A scalable route employs 2-aminothiophenol and m-tolualdehyde in the presence of iodine and di-tert-butyl peroxide (DTBP). The reaction mechanism involves:

- Schiff base formation between 2-aminothiophenol and m-tolualdehyde.

- Iodine-mediated cyclization to form the thiazoline intermediate.

- DTBP-driven aromatization to yield this compound.

Table 3: Cyclocondensation Reaction Parameters

| Oxidant | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| I₂/DTBP | K₂CO₃ | DMF | 120 | 78 |

| TBHP | Cs₂CO₃ | MeCN | 100 | 65 |

This method achieves high atom economy but necessitates careful handling of peroxides.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol involves:

- Mixing m-tolualdehyde , thioacetamide , and ammonium acetate in ethanol.

- Irradiating at 150 W for 10 minutes.

Table 4: Microwave vs Conventional Heating

| Method | Time | Yield (%) | Energy Input (W) |

|---|---|---|---|

| Microwave | 10 min | 82 | 150 |

| Conventional | 12 h | 68 | N/A |

While efficient, microwave synthesis requires specialized equipment, limiting broad applicability.

Comparative Analysis of Methodologies

Efficiency and Sustainability Metrics

| Method | Temp (°C) | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|

| Three-Component | 140 | 22 h | 85 | High |

| Hantzsch | 80 | 12 h | 68 | Moderate |

| Cyclocondensation | 120 | 8 h | 78 | Moderate |

| Microwave | 150 | 10 min | 82 | High |

The three-component method excels in sustainability due to catalyst-free conditions, whereas microwave synthesis offers rapid throughput.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation, particularly at sulfur or nitrogen atoms, yielding functionalized derivatives.

-

Mechanistic Insight :

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to the directing effects of the m-tolyl group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃, CHCl₃, reflux | 5-Bromo-2-(m-tolyl)thiazole | 45% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2-(m-tolyl)thiazole | 38% |

-

Key Observations :

Transition Metal-Catalyzed Functionalization

Palladium and rhodium catalysts enable regioselective C–H bond activation for cross-coupling reactions.

-

Mechanistic Pathways :

Cycloaddition Reactions

2-(m-Tolyl)thiazole participates in [2+2] and [4+2] cycloadditions under thermal or photochemical conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | DMAD, toluene, 120°C | Pyridine derivative | 58% | |

| [2+2] Cycloaddition | UV light, CH₃CN | Cyclobutane-fused thiazole | 40% |

-

Notable Outcome :

Deprotonation and Organometallic Reactions

The acidic C2-H proton (pKa ~2.5) allows for deprotonation and subsequent functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 2-Lithio-2-(m-tolyl)thiazole | 85% | |

| Alkylation | R-X, CuI, DMF, 100°C | 2-Alkyl-2-(m-tolyl)thiazole | 60-75% |

Scientific Research Applications

Pharmacological Properties

2-(m-Tolyl)thiazole and its derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial activity against various strains, including drug-resistant bacteria. For instance, certain phenylthiazoles have demonstrated potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) below 0.5 µg/ml .

- Anticancer Potential : Numerous studies have reported the anticancer effects of thiazole derivatives. For example, a series of synthesized thiazoles exhibited cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Antitubercular Activity : Research has indicated that certain thiazole compounds possess significant activity against Mycobacterium tuberculosis. One study found that specific derivatives achieved MIC values as low as 0.09 µg/ml, indicating strong potential as antitubercular agents .

- Anticonvulsant Effects : Thiazole-based compounds have also been investigated for their anticonvulsant properties. Some derivatives demonstrated effective protection in seizure models, highlighting their potential in treating epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal critical insights into how structural modifications can enhance pharmacological efficacy:

- Substituent Effects : Modifications on the thiazole ring significantly impact biological activity. For instance, the presence of electron-withdrawing groups such as Cl or Br has been shown to enhance anticancer and antimicrobial activities .

- Hybrid Compounds : The synthesis of hybrid compounds combining thiazoles with other heterocycles has resulted in enhanced therapeutic profiles. For example, thiazole-pyrimidine hybrids demonstrated improved anticancer activity compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study by Elsebaei et al. focused on a novel series of phenylthiazoles featuring alkynyl linkages. One compound exhibited exceptional activity against clinically relevant MRSA strains, showcasing its potential as a new antibiotic class .

Case Study 2: Anticancer Activity

In a comprehensive evaluation of thiazole derivatives against various cancer cell lines, several compounds were identified with significant cytotoxic effects. Notably, one compound showed an IC50 value less than that of doxorubicin in both A-431 and Bcl-2-Jurkat cell lines, indicating strong anticancer potential .

Case Study 3: Antitubercular Research

Karale et al. synthesized 2,4,5-trisubstituted thiazoles and assessed their efficacy against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The results revealed significant inhibitory effects with promising MIC values, suggesting these compounds could be developed into effective antitubercular agents .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)thiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Anticancer Activity

- 4-Cyanophenyl Derivatives: Compounds like 3b' and 3f show GI50 values of 1.6 ± 0.2 µM and 1.0 ± 0.1 µM, respectively, against HCT-116 and MCF-7 cells via caspase-dependent apoptosis .

- Halogenated Derivatives : 2-(4-Chlorophenyl)thiazole derivatives (e.g., compound in ) demonstrate IC50 = 125 µg/mL against MCF-7 cells, highlighting the role of halogens in enhancing cytotoxicity .

- Meta-Substituted Analogs: While direct data for this compound are absent, shows that meta-substituted benzothiazoles (e.g., 2-(4'-cyanophenyl)-benzothiazole) exhibit tissue-selective enzyme induction, suggesting meta-substituents may optimize target selectivity .

Antimicrobial and Antifungal Activity

- Hydrazinyl-Thiazoles : Derivatives with 4-fluorophenyl or 4-methoxyphenyl groups () show MIC values of 250 µg/mL against Candida utilis, outperforming simpler phenyl analogs .

- Thiosemicarbazones vs. Thiazoles : Acetylene-containing thiosemicarbazones (e.g., compound 5 ) exhibit antitubercular activity (MIC = 50 µg/mL), whereas their thiazole counterparts (e.g., compound 7 ) rely on H-bonding for stability but show reduced potency .

Enzyme Inhibition

Physicochemical Properties

- Crystal Packing: Acetylene-containing thiazoles (e.g., compound 7) form H-bonds between thiazole N and hydrazine NH groups, leading to non-planar structures and head-to-tail crystal packing . In contrast, thiosemicarbazones (e.g., compound 4) stabilize via S–S bonding (1.68 Å distance), favoring head-to-head packing .

Data Tables

Table 2: Substituent Effects on Bioactivity

Biological Activity

2-(m-Tolyl)thiazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

1. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives, including this compound, have been extensively studied. Research indicates that thiazole compounds exhibit significant inhibition against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Escherichia coli | 32 | 15 |

| Staphylococcus aureus | 16 | 20 | |

| Bacillus subtilis | 64 | 12 | |

| Candida albicans | 32 | 14 |

The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

2. Anticancer Properties

Thiazole derivatives have shown promising anticancer activity. A study highlighted the efficacy of various thiazole compounds in inhibiting cancer cell proliferation. Specifically, compounds featuring a thiazole moiety demonstrated significant cytotoxicity against several cancer cell lines.

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Adenocarcinoma) | 15.5 |

| HCT-15 (Colon Carcinoma) | 12.3 | |

| MCF-7 (Breast Cancer) | 18.0 |

These findings suggest that the thiazole scaffold plays a crucial role in the cytotoxic activity against various cancer types, making it a candidate for further investigation in cancer therapy .

3. Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of thiazole derivatives. A study indicated that certain thiazoles could significantly reduce seizure activity in animal models.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| This compound | MES (Maximal Electroshock Seizure) | <20 |

| PTZ (Pentylenetetrazol Seizures) | <25 |

The results demonstrate that this compound exhibits potent anticonvulsant effects, indicating its potential use in the treatment of epilepsy .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. The presence of specific substituents on the thiazole ring can enhance or diminish its pharmacological effects.

Key Findings in SAR Analysis:

- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.

- Electron-Donating Groups : Improve solubility and bioavailability.

- Substituent Positioning : The position of methyl groups significantly affects the potency against various biological targets.

5. Case Studies and Research Findings

Recent studies have highlighted the versatility of thiazoles in drug development:

- Anticancer Agents : Compounds derived from thiazoles have been shown to inhibit SIRT2, a target implicated in cancer progression, with IC50 values indicating strong inhibitory effects .

- Antimicrobial Agents : Thiazoles have been synthesized to combat resistant strains of bacteria and fungi, showcasing their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(m-Tolyl)thiazole with high purity and yield?

The synthesis of this compound typically involves condensation reactions between m-tolyl-substituted precursors and thiazole-forming reagents. A solvent-free approach using Eaton’s reagent (P2O5/CH3SO3H) under Friedel-Crafts acylation conditions has been reported for structurally similar fused thiazole derivatives, achieving yields of 90–96% with high selectivity . Key steps include:

- Substrate preparation : Use of m-tolylamine or m-tolylaldehyde as starting materials.

- Reaction optimization : Control of temperature (80–120°C) and stoichiometric ratios to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Validation requires a combination of:

- NMR spectroscopy : Compare chemical shifts of the thiazole ring protons (δ 7.2–8.5 ppm in -NMR) and m-tolyl substituents (δ 2.3–2.5 ppm for methyl groups) with literature data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .

- Elemental analysis : Match calculated and experimental C, H, N, and S percentages to confirm purity .

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

Common impurities include:

- Unreacted precursors : Detectable via TLC monitoring. Mitigate by optimizing reaction time and catalyst loading.

- Oxidation byproducts : Prevent by using inert atmospheres (N2/Ar) during synthesis .

- Isomeric contaminants : Use regioselective catalysts (e.g., β-cyclodextrin) to favor the m-tolyl substitution pattern .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?

Molecular docking and density functional theory (DFT) studies can predict binding affinities to targets like kinases or viral proteases. For example:

- Docking protocols : Align the thiazole core with active-site residues (e.g., hydrophobic pockets in cancer-related proteins) .

- DFT calculations : Analyze electron density maps to optimize substituent positions for enhanced interactions (e.g., introducing electron-withdrawing groups on the m-tolyl ring) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

Q. How can green chemistry principles be applied to scale up this compound synthesis sustainably?

Eco-friendly approaches include:

- Solvent-free reactions : Eliminate volatile organic compounds (VOCs) by using Eaton’s reagent .

- Catalyst recycling : Recover heterogeneous catalysts (e.g., AMP/SiO2) via filtration for reuse .

- Waste minimization : Employ one-pot syntheses to reduce intermediate isolation steps .

Methodological Challenges

Q. How to analyze the metabolic stability of this compound derivatives in pharmacokinetic studies?

Use in vitro models such as:

Q. What techniques are critical for studying the electronic effects of substituents on the thiazole ring?

- UV-Vis spectroscopy : Monitor absorbance shifts caused by electron-donating/withdrawing groups.

- Cyclic voltammetry : Measure redox potentials to correlate substituent effects with reactivity .

Data Integration and Validation

Q. How to reconcile conflicting spectral data for this compound derivatives in published studies?

- Cross-validation : Compare NMR and IR spectra with databases like NIST Chemistry WebBook .

- Collaborative verification : Reproduce syntheses in independent labs to confirm reproducibility .

Emerging Research Directions

Q. Can this compound derivatives act as dual inhibitors in multi-target therapies?

Preliminary data suggest potential for dual kinase/GPCR inhibition. Screen derivatives against panels of targets using high-throughput assays and machine learning models to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.